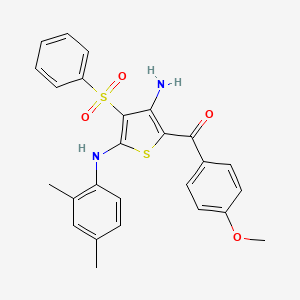

3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(4-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE

説明

The compound 3-(benzenesulfonyl)-N²-(2,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a thiophene-based derivative featuring multiple aromatic substituents. Its structure includes:

- A thiophene core with diamino groups at positions 2 and 4.

- A benzenesulfonyl group at position 3, contributing to electron-withdrawing effects.

- A 4-methoxybenzoyl group at position 5, introducing a carbonyl and methoxy moiety.

- An N²-(2,4-dimethylphenyl) substituent, providing steric bulk and lipophilicity.

特性

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-9-14-21(17(2)15-16)28-26-25(34(30,31)20-7-5-4-6-8-20)22(27)24(33-26)23(29)18-10-12-19(32-3)13-11-18/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHMIHMFHNFDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by detailed research findings and case studies.

1. Anti-inflammatory Activity

Thiophene derivatives, including the compound of interest, have been shown to possess significant anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

- Mechanism of Action : The compound inhibits mast cell degranulation and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related thiophene derivative demonstrated a 57% inhibition of the enzyme 5-LOX at a concentration of 100 µg/mL .

- Case Study : In vivo studies revealed that thiophene derivatives could reduce paw edema in mice models, comparable to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

Thiophene derivatives have also shown promising antimicrobial activity against various pathogens.

- Research Findings : Studies indicated that certain thiophene-based compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2 to 5 µg/mL against bacteria such as Escherichia coli and Staphylococcus aureus and fungi like Candida albicans .

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

3. Anticancer Activity

The anticancer potential of thiophene derivatives is another area of significant interest.

- Cytotoxicity Studies : Compounds based on thiophene structures have demonstrated cytotoxic effects in various cancer cell lines. For example, certain complexes exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

- Mechanism : The anticancer effects are believed to arise from the ability of these compounds to induce apoptosis and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins .

Table 1: Biological Activities of Thiophene Derivatives

科学的研究の応用

Enzyme Inhibition

One of the primary applications of this compound is its ability to inhibit specific enzymes. Research indicates that it effectively inhibits carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumor progression. The inhibition occurs in the subnanomolar range, making it a potent candidate for further development as an anticancer agent .

Cell Signaling Modulation

The compound has been shown to influence various cellular signaling pathways, including the MAPK/ERK pathway. This modulation can affect cell proliferation and differentiation, indicating potential applications in cancer therapy where controlling cell growth is critical .

Antimicrobial Effects

Thiophene derivatives have been reported to exhibit antimicrobial properties. Studies suggest that this compound can inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines. The ability to modulate gene expression related to apoptosis and cell cycle regulation positions it as a promising candidate for anticancer drug development .

Anti-Inflammatory Potential

Thiophene compounds are recognized for their anti-inflammatory properties. This specific compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes. By reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 while enhancing anti-inflammatory cytokines such as IL-10, it could serve as a therapeutic agent for inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : Achieved through cyclization reactions involving sulfur-containing precursors.

- Introduction of Functional Groups : Amination and sulfonylation reactions are used to introduce amino and sulfonyl groups onto the thiophene ring.

- Coupling Reactions : Methods such as Suzuki or Stille coupling are employed to attach phenyl and dimethylphenyl groups.

Industrial Production Considerations

For large-scale production, optimizing reaction conditions is critical. This includes using catalysts and controlled conditions to maximize yield and purity, followed by purification techniques like recrystallization or chromatography.

Case Studies

Several studies have explored the applications of thiophene derivatives similar to this compound:

- A study highlighted its effectiveness in inhibiting COX enzymes, demonstrating a reduction in inflammation in animal models comparable to standard anti-inflammatory drugs like diclofenac .

- Another research project focused on its cytotoxic effects on breast cancer cell lines, revealing mechanisms involving apoptosis pathways that could be harnessed for therapeutic purposes .

類似化合物との比較

Research Implications

- Bioactivity Potential: The target compound’s methoxy and methyl groups may improve membrane permeability compared to fluorine- or chlorine-containing analogs .

- Material Science : Thiophene’s aromaticity could favor applications in conductive polymers, whereas triazoles and thiazoles are more suited for coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。